Downstream CK2 Inhibitor Potency: Unsubstituted Parent Scaffold Achieves >10-Fold Improvement Over Earlier Leads vs. Methyl-Substituted Analogs
In a systematic SAR study of 2-phenylisothiazolidin-3-one-1,1-dioxides, the most potent inhibitor identified (3-{[2-chloro-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid, IC₅₀ = 1.5 μM) was derived from a benzoyl chloride building block bearing the unsubstituted isothiazolidin-3-one-1,1-dioxide ring [1]. This represents a >10-fold potency increase compared to the earlier lead compound in the same class (N-(3-acetylphenyl)-2-chloro-4-(4-methyl-1,1-dioxido-3-phenylisothiazolidin-2-yl)benzamide, IC₅₀ = 20 μM) [2]. The 4-methyl substitution on the thiazolidinone ring present in the 20 μM lead is absent in the optimal benzoyl chloride precursor, indicating that the unsubstituted sulfone ring—exactly as found in 3-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzoyl chloride—is a critical structural feature for achieving sub-micromolar potency after amide elaboration [1].
| Evidence Dimension | CK2 inhibitory activity (IC₅₀) of final amide products derived from parent benzoyl chloride |
|---|---|
| Target Compound Data | IC₅₀ = 1.5 μM (final inhibitor derived from unsubstituted thiazolidinone benzoyl chloride scaffold) |
| Comparator Or Baseline | IC₅₀ = 20 μM (final inhibitor derived from 4-methyl-substituted thiazolidinone benzoyl chloride scaffold) |
| Quantified Difference | 13.3-fold improvement in potency when the thiazolidinone ring is unsubstituted |
| Conditions | In vitro CK2 kinase inhibition assay; recombinant human CK2; ATP-substrate conditions as described in Chekanov et al. (2014) |
Why This Matters
Procuring the unsubstituted parent benzoyl chloride (CAS 927997-68-0) provides direct synthetic access to the pharmacophore that yielded a 13.3-fold more potent CK2 inhibitor; substituting a methyl- or dimethyl-substituted analog would replicate the less active lead scaffold, forcing re-optimization from a 20 μM starting point.
- [1] Chekanov, M.O., Ostrynska, O.V., Synyugin, A.R., Bdzhola, V.G. & Yarmoluk, S.M. (2014). Design, synthesis and evaluation of 2-phenylisothiazolidin-3-one-1,1-dioxides as a new class of human protein kinase CK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(3), 338–343. View Source
- [2] Chekanov, M.O., Synyugin, A.R., Lukashov, S.S. & Yarmoluk, S.M. (2009). The synthesis of 2-phenylisothiazolidine-3-one dioxide derivatives as inhibitors of protein kinase CK2. Ukrainica Bioorganica Acta, 7, 62–64. View Source
